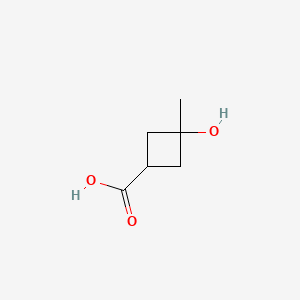

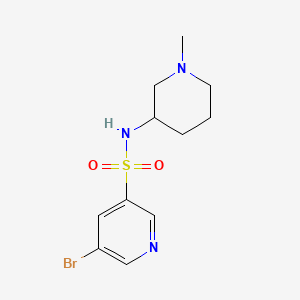

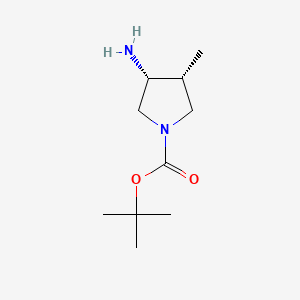

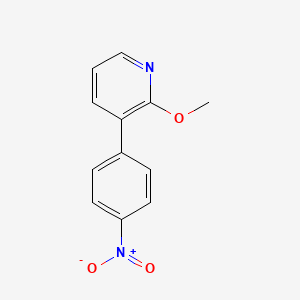

![molecular formula C6H2F2N2S B577489 4,6-二氟苯并[c][1,2,5]噻二唑 CAS No. 1221793-59-4](/img/structure/B577489.png)

4,6-二氟苯并[c][1,2,5]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Difluorobenzo[c][1,2,5]thiadiazole is a building block/monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices .

Synthesis Analysis

The synthesis of 4,6-Difluorobenzo[c][1,2,5]thiadiazole involves Palladium-catalyzed Migita-Kosugi-Stille coupling reactions . The compound can be synthesized by Migita-Kosugi-Stille coupling of monomers with distannylated thiophene, bithiophene, and thienothiophene .Molecular Structure Analysis

The molecular structure of 4,6-Difluorobenzo[c][1,2,5]thiadiazole is characterized by a lower lowest unoccupied molecular orbital (LUMO) energy level and smaller energy gap than those of 5,6-difluorobenzothiadiazole (DFBT) .Chemical Reactions Analysis

The chemical reactions involving 4,6-Difluorobenzo[c][1,2,5]thiadiazole are mainly cross-coupling reactions. The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis

4,6-Difluorobenzo[c][1,2,5]thiadiazole is a solid at room temperature. The compound exhibits good solubility in chlorinated and non-chlorinated solvents .科学研究应用

有机光伏 (OPVs)

DFBT 作为有机半导体的重要组成部分,用于发光二极管 (LED) 和光伏器件。 其电子受体特性使其适合在这些器件中构建高效的电荷传输路径 .

荧光传感器

包括 DFBT 的 BTZ 基团已被探索作为荧光传感器。研究人员已将其用于成像脂滴、线粒体和质膜。 其强大的电子受体能力使其在此应用中非常有效 .

光催化

虽然已对基于 BTZ 的材料进行了光催化应用研究,但 DFBT 本身在该领域尚未得到广泛研究。然而,最近的研究突出了有机光催化剂作为贵金属基催化剂替代品的潜力。 DFBT 衍生物可能在可持续光催化中发挥作用 .

缺电子杂环芳烃烷基化

DFBT 衍生物已被验证为可见光有机光催化剂,用于缺电子杂环芳烃的 Minisci 型脱羧烷基化反应。 该反应在间歇和连续流动条件下均可进行,证明了该化合物的催化能力 .

聚合物侧链工程

DFBT 可以整合到聚合物结构中。研究人员已将增溶基团引入 DFBT 受体共聚单体,从而能够制备具有不同侧链的供体聚合物库。 这些聚合物促进了性质和光伏器件性能的快速筛选 .

荧光性质

母体化合物 4,7-二苯基苯并[c][1,2,5]噻二唑 (pH-BTZ) 影响 DFBT 衍生物的光物理性质。 研究人员在保持 BTZ 核心(受体)完整的同时修饰供体基团,以微调这些性质 .

总之,4,6-二氟苯并[c][1,2,5]噻二唑在从能量转换到传感和催化的各个领域都很有前景。其独特的电子结构和多功能性使其成为全球研究人员的激动人心的研究领域。 🌟

作用机制

Target of Action

4,6-Difluorobenzo[c][1,2,5]thiadiazole is primarily used in the field of organic electronics, particularly in the development of organic photovoltaics and as fluorescent sensors . The compound’s primary targets are the electron-rich areas in these systems, where it acts as a strong electron acceptor .

Mode of Action

The compound interacts with its targets through its electron-accepting properties. The presence of extra fluorine atoms on the benzothiadiazole ring makes the compound more electron-withdrawing . This property is exploited when the unit is embedded into low-band gap polymer semiconductors, introducing better electron affinity and further lowering the band gap of the semiconducting materials .

Biochemical Pathways

It is used in the synthesis of donor-acceptor systems based on the benzo[c][1,2,5]thiadiazole motif, which have been extensively researched for use in photovoltaics or as fluorescent sensors .

Result of Action

The incorporation of 4,6-Difluorobenzo[c][1,2,5]thiadiazole into organic electronic systems results in improved electron affinity and a lower band gap in the semiconducting materials . This can enhance the performance of organic photovoltaics and increase the sensitivity of fluorescent sensors .

Action Environment

The action, efficacy, and stability of 4,6-Difluorobenzo[c][1,2,5]thiadiazole can be influenced by various environmental factors. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the benzothiadiazole acceptor group the same . .

安全和危害

未来方向

属性

IUPAC Name |

4,6-difluoro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGUVPYPLOQEHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NSN=C21)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681996 |

Source

|

| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221793-59-4 |

Source

|

| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。